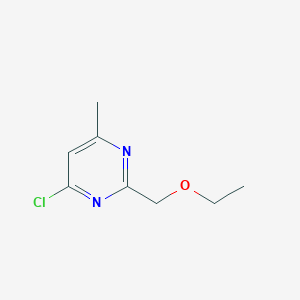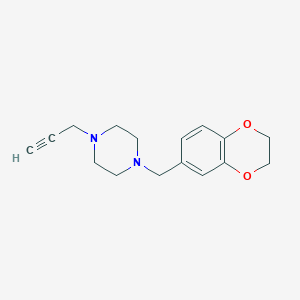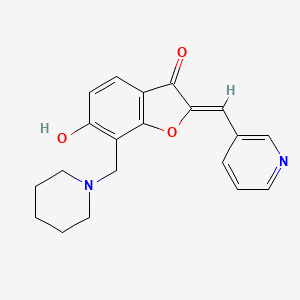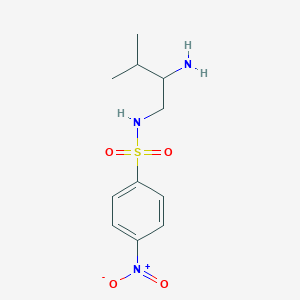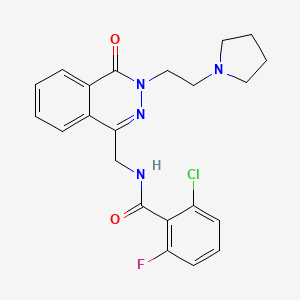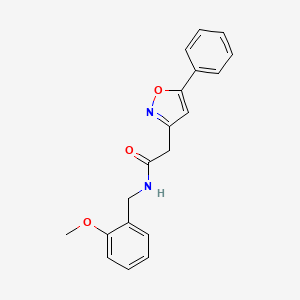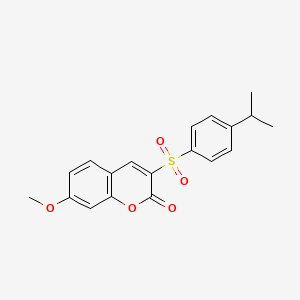
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves the inhibition of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. This enzyme is responsible for dephosphorylating insulin receptor substrate (IRS) proteins, which leads to the inhibition of insulin signaling. By inhibiting 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one increases insulin sensitivity and improves glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has several biochemical and physiological effects. It has been shown to improve glucose uptake in skeletal muscle and adipose tissue, which is important for the regulation of blood glucose levels. It has also been shown to improve insulin signaling in the liver, which is important for the regulation of glucose production. Additionally, 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is its specificity for 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. This makes it a valuable tool for studying the role of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one in insulin signaling and glucose metabolism. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. One area of interest is the development of more potent and selective 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one inhibitors. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as lipid metabolism and inflammation. Additionally, there is potential for the development of new drugs based on the structure of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one for the treatment of diabetes and other metabolic disorders.
Métodos De Síntesis
The synthesis of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is a complex process that involves several steps. The first step involves the preparation of 4-isopropylphenylboronic acid, which is then reacted with 7-methoxy-2-bromochromone to form the intermediate product. The intermediate product is then treated with sulfonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its ability to inhibit protein tyrosine phosphatase 1B (7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one), which is a key enzyme involved in the regulation of insulin signaling. Inhibition of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to improve insulin sensitivity, making it a potential treatment for diabetes.
Propiedades
IUPAC Name |
7-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-5-8-16(9-6-13)25(21,22)18-10-14-4-7-15(23-3)11-17(14)24-19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUVMDGPWWBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
![2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2911653.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)
